[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE
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Overview
Description
[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C11H12N2S.2ClH It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of [(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE typically involves the reaction of benzylamine with a thiazole derivative under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antibacterial, antifungal, and antitumor properties.
Biological Research: This compound is used to study the biochemical pathways and molecular targets involved in various diseases.
Industrial Applications: It is used in the synthesis of other chemical compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of [(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE can be compared with other thiazole derivatives, such as:
2-(4-Methylthiazol-2-yl)ethylamine: This compound has similar structural features but different biological activities.
2-(2-Thiazolyl)benzimidazole: Another thiazole derivative with distinct applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts unique biological properties and reactivity .
Properties
CAS No. |
1187932-76-8 |
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Molecular Formula |
C11H13ClN2S |
Molecular Weight |
240.75 g/mol |
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H12N2S.ClH/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H |
InChI Key |
QSJIMXXFZHHPNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)CN.Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)CN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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